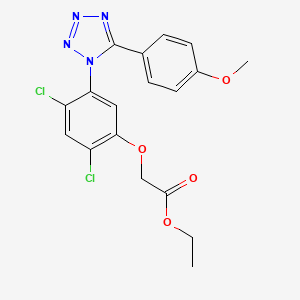

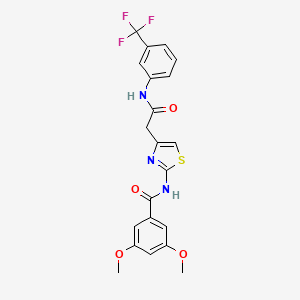

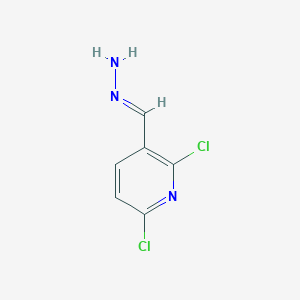

![molecular formula C15H14N2OS2 B2721082 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326899-68-6](/img/structure/B2721082.png)

2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route could be the regioselective C-H acetoxylation of pyrrolo[2,3-d]pyrimidine derivatives. In this process, 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl acetate reacts with diacetoxyiodobenzene and sodium iodide to yield the desired product . Further synthetic methods may exist, and additional research would be needed to explore alternative routes.

Scientific Research Applications

Organic Solar Cells

The compound is used in the development of organic solar cells (OSCs) . It is one of the most widely used building blocks in the development of new π-conjugated polymers and small-molecules . The incorporation of basic units of this compound into photovoltaic polymers and small-molecules has largely enhanced the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF) and finally power conversion efficiency (PCE) of OSCs .

Anticancer Activities

The compound has potential anticancer activities . It has been tested in vitro for its abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells . One of the derivatives of this compound exhibited strong anti-VEGFR-2 potential with an IC50 value of 0.084 μM . It also displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines .

Cell Cycle Arrest

The compound has been found to induce cell cycle arrest in G2/M phase and promote apoptosis in MCF-7 cancer cells . It stimulates apoptosis by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold) . Additionally, it significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) .

Drug Development

The compound has potential for drug development . Computational ADMET and toxicity studies were conducted to evaluate the potential of the thieno[2,3-d]pyrimidine derivatives for drug development . The results suggested that one of the derivatives of this compound could be a promising anticancer agent that may provide effective treatment options for cancer patients .

Molecular Interactions

The compound is used in the study of molecular interactions . Computational techniques were used to investigate the VEGFR-2-18 complex at a molecular level . The protein-ligand interaction profiler analysis identified the 3D interactions and binding conformation of the VEGFR-2-18 complex .

Structural and Electronic Properties

The compound is used in the study of structural and electronic properties . DFT studies provided insights into the structural and electronic properties of one of the derivatives of this compound .

Mechanism of Action

Target of Action

The primary target of 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, a process critical to cell differentiation and proliferation .

Mode of Action

2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one acts as an inhibitor of EZH2 . By inhibiting EZH2, this compound can affect the methylation status of histones, thereby influencing gene expression .

Biochemical Pathways

The inhibition of EZH2 by 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one affects the histone methylation pathway . This can lead to changes in the expression of various genes, potentially including those involved in cell proliferation and differentiation .

Result of Action

The result of the action of 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is the alteration of gene expression due to changes in histone methylation . This can lead to effects at the molecular and cellular levels, such as changes in cell proliferation and differentiation .

properties

IUPAC Name |

2-benzylsulfanyl-3-ethylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c1-2-17-14(18)13-12(8-9-19-13)16-15(17)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEISSSSDFXHSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

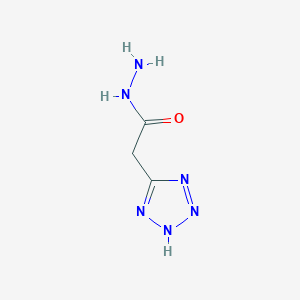

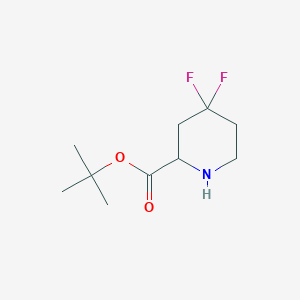

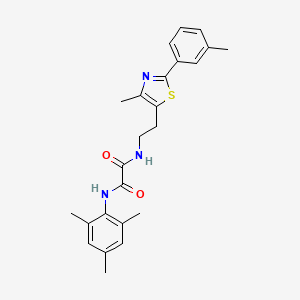

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)

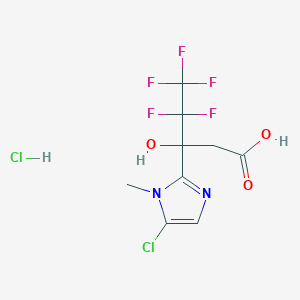

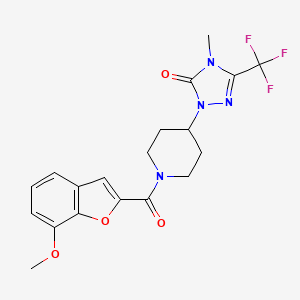

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)

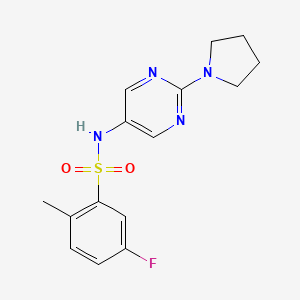

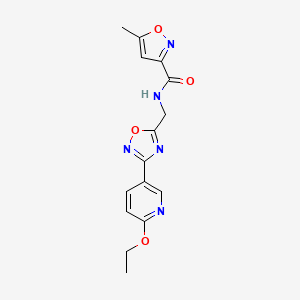

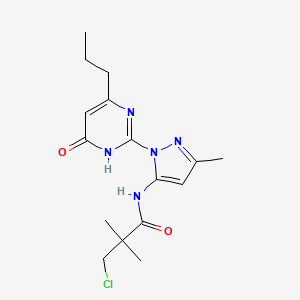

![Tert-butyl N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B2721017.png)